Cas no 875301-08-9 ([(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate)

[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate is a specialized organic compound featuring a unique molecular structure combining a 4-methoxybenzoyl carbamoyl group with a phenylethenesulfonamido acetate moiety. This bifunctional design enables potential applications in medicinal chemistry and biochemical research, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of both sulfonamide and ester functionalities enhances its reactivity, facilitating selective modifications in targeted synthetic pathways. Its structural complexity offers versatility in drug development, particularly for designing enzyme inhibitors or receptor modulators. The compound's well-defined chemical properties ensure consistent performance in controlled reactions, making it a valuable tool for researchers exploring novel therapeutic agents or mechanistic studies.
[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate structure
875301-08-9 structure
Product Name:[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
CAS No:875301-08-9
MF:C20H20N2O7S
MW:432.447004318237
CID:5857185
PubChem ID:16270751
Update Time:2025-06-07

[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate Chemical and Physical Properties

Names and Identifiers

    • 875301-08-9
    • Z24396365
    • [(4-methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
    • EN300-26587769
    • [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
    • Inchi: 1S/C20H20N2O7S/c1-28-17-9-7-16(8-10-17)20(25)22-18(23)14-29-19(24)13-21-30(26,27)12-11-15-5-3-2-4-6-15/h2-12,21H,13-14H2,1H3,(H,22,23,25)/b12-11+
    • InChI Key: SQPIMKYYSMLGII-VAWYXSNFSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NCC(=O)OCC(NC(C1C=CC(=CC=1)OC)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 432.09912215g/mol
  • Monoisotopic Mass: 432.09912215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 716
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 136Ų

[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587769-0.05g
[(4-methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate
875301-08-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate

[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate (CAS No. 875301-08-9): A Comprehensive Overview

[(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate, with the CAS number 875301-08-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxybenzoyl group, a sulfonamido moiety, and an acetate ester. These functional groups contribute to its potential biological activities and therapeutic applications.

The synthesis of [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate involves a series of well-defined chemical reactions, typically starting from readily available starting materials. The methoxybenzoyl group can be introduced through an acylation reaction, while the sulfonamido moiety is often generated via a sulfonylation step. The final esterification reaction completes the synthesis, yielding the target compound with high purity and yield.

Recent studies have highlighted the potential of [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory activity, [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate has shown potential as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate have also been extensively studied. Preclinical data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, particularly into tumor tissues.

To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate. Early-phase trials have shown promising results, with patients experiencing significant improvements in their conditions without major adverse effects. These findings underscore the compound's potential as a novel therapeutic agent.

In conclusion, [(4-Methoxybenzoyl)carbamoyl]methyl 2-(2-phenylethenesulfonamido)acetate (CAS No. 875301-08-9) represents a promising molecule with diverse biological activities and therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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